molecular formula C19H23N7O2 B6533866 3-(4-methoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one CAS No. 1058232-50-0

3-(4-methoxyphenyl)-1-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)propan-1-one

Cat. No.: B6533866
CAS No.: 1058232-50-0
M. Wt: 381.4 g/mol
InChI Key: LHOJKFJZYJRXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Structure:
This compound features a triazolo[4,5-d]pyrimidine core substituted with a methyl group at position 3, a piperazine ring at position 7, and a propan-1-one moiety linked to a 4-methoxyphenyl group (Fig. 1). Its molecular formula is C₂₁H₂₄N₇O₂ (exact weight: 406.47 g/mol), though this may vary slightly depending on stereochemistry and synthetic routes.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-24-18-17(22-23-24)19(21-13-20-18)26-11-9-25(10-12-26)16(27)8-5-14-3-6-15(28-2)7-4-14/h3-4,6-7,13H,5,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOJKFJZYJRXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CCC4=CC=C(C=C4)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Triazolo-Pyrimidine Derivatives

Compound Name Triazole Substituent Propanone Substituent Molecular Formula Molecular Weight (g/mol) Key Biological Activities Reference
Target Compound 3-methyl 4-methoxyphenyl C₂₁H₂₄N₇O₂ 406.47 Under investigation (Anticancer lead)
3-(p-tolyl) analog 3-(p-tolyl) 4-methoxyphenyl C₂₅H₂₇N₇O₃ 473.54 Anticancer (enzyme inhibition)
3-(4-chlorophenyl) analog 3-(4-chlorophenyl) cyclohexyl C₂₃H₂₆ClN₇O 476.00 DNA intercalation, antitumor
3-benzyl analog 3-benzyl 4-fluorophenyl C₂₃H₂₂FN₇O 431.48 Kinase inhibition, CNS activity
3-(3-methoxyphenyl) analog 3-(3-methoxyphenyl) propanone C₁₈H₂₁N₇O₂ 367.41 Antimicrobial, antiviral
A. Triazole Modifications :
  • Methyl (Target Compound) : Smaller alkyl groups like methyl enhance metabolic stability compared to bulkier aryl groups (e.g., p-tolyl or benzyl). This may reduce off-target interactions .
  • Chlorophenyl (CAS 920373-49-5) : Electron-withdrawing chloro groups improve DNA binding affinity but may increase cytotoxicity .
  • Fluorophenyl () : Fluorine’s electronegativity enhances membrane permeability and kinase selectivity .
B. Propanone Modifications :
  • 4-Methoxyphenyl (Target Compound) : Methoxy groups improve solubility and moderate receptor affinity, making it a balanced candidate for oral administration .
  • Cyclohexyl () : Aliphatic cyclohexyl groups increase lipophilicity, favoring blood-brain barrier penetration for CNS-targeted therapies .
  • Naphthalene () : Bulky aromatic systems enhance intercalation but may limit solubility .

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